molecular formula C7H9FO2 B3256020 Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate CAS No. 262851-99-0

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3256020
CAS No.: 262851-99-0
M. Wt: 144.14 g/mol
InChI Key: RVVFAWVQBGJNAA-UHFFFAOYSA-N
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Description

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C7H9FO2. It is a derivative of bicyclo[1.1.1]pentane, a unique structure characterized by its three-dimensional, highly strained ring system. The addition of a fluorine atom and a carboxylate ester group to this structure imparts unique chemical properties that make it of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the bicyclo[1.1.1]pentane structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is unique due to the combination of the fluorine atom and the bicyclo[1.1.1]pentane structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVFAWVQBGJNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
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Reactant of Route 6
Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

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